molecular formula C9H13N3O B13819544 1-cyano-N-(cycloheptylideneamino)formamide

1-cyano-N-(cycloheptylideneamino)formamide

Cat. No.: B13819544
M. Wt: 179.22 g/mol
InChI Key: FWOCEVBVQPJWOT-UHFFFAOYSA-N
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Description

1-Cyano-N-(cycloheptylideneamino)formamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of both cyano and formamide functional groups in its structure makes it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of 1-cyano-N-(cycloheptylideneamino)formamide can be achieved through several methods. One common approach involves the reaction of cycloheptylamine with cyanoacetic acid under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Industrial production methods often involve the use of more efficient and scalable processes. For instance, the reaction can be conducted in a continuous flow reactor, which allows for better control over reaction parameters and higher yields .

Chemical Reactions Analysis

1-Cyano-N-(cycloheptylideneamino)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common reagents used in these reactions include dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 1-cyano-N-(cycloheptylideneamino)formamide exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, participating in various chemical reactions that modify the structure and function of target molecules. The formamide group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Cyano-N-(cycloheptylideneamino)formamide can be compared with other cyanoacetamides, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

1-cyano-N-(cycloheptylideneamino)formamide

InChI

InChI=1S/C9H13N3O/c10-7-9(13)12-11-8-5-3-1-2-4-6-8/h1-6H2,(H,12,13)

InChI Key

FWOCEVBVQPJWOT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NNC(=O)C#N)CC1

Origin of Product

United States

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